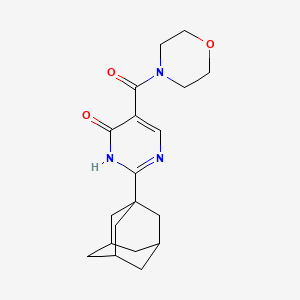

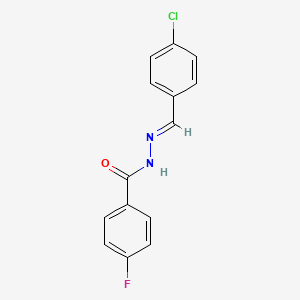

2-(1-金刚烷基)-5-(吗啉-4-基羰基)嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidin-4-yl derivatives, including compounds structurally related to 2-(1-adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol, often involves multi-step reactions that may include condensation, chlorination, and nucleophilic substitution. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share a similar pyrimidinol core and morpholine functionality, was achieved through a series of steps starting from commercially available precursors. The process demonstrates the complexity and the green synthetic approaches adopted in creating such molecules (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed through advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). For example, the structure of novel N2-adamantyl derivatives of 2-amino-6-methyl-4(3H)-pyrimidinone was elucidated using these methods, highlighting the role of adamantyl and pyrimidinone units in the compound's architecture (Novakov et al., 2006).

Chemical Reactions and Properties

Compounds like 2-(1-adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol often exhibit interesting chemical reactions due to their functional groups. For example, the synthesis and reactivity of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines demonstrate how palladium-catalyzed cross-coupling reactions can be utilized to functionalize the pyrimidine ring, offering insights into the compound's chemical behavior (Martínez et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies like those on hydrogen-bonded structures of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provide valuable data on the compound's stability and intermolecular interactions, which are key to understanding its physical behavior (Orozco et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are fundamental to determining the compound's potential applications. The antimicrobial activity of pyrimidin-4(3H)-one derivatives, for example, highlights the biological relevance of these compounds and their chemical interactions with biological targets (Attia et al., 2014).

科学研究应用

PI3K-AKT-mTOR 通路抑制

3-氧代双环[4.1.0]庚烷作为吗啉等排体的发现突出了吗啉及其类似物在抑制 PI3K-AKT-mTOR 通路中的效用,这对于癌症治疗至关重要。吗啉及其等排体采用的特定构象使得能够有效且选择性地抑制 mTORC1 和 mTORC2,展示了它们在新型癌症治疗剂中的应用 (Hobbs 等人,2019)。

抗菌和降血糖活性

金刚烷-异硫脲杂交衍生物对致病细菌和真菌表现出显着的抗菌活性。此外,它们在糖尿病大鼠中表现出体内降血糖活性,突出了它们在治疗感染和糖尿病方面的潜力 (Al-Wahaibi 等人,2017)。

帕金森病中的 PET 成像

[11C]HG-10-102-01 的合成,这是一种用于帕金森病中 LRRK2 酶的 PET 成像剂,利用了金刚烷衍生物。这项研究为神经退行性疾病的诊断工具开发提供了基础 (Wang 等人,2017)。

聚合物科学应用

含有侧基金刚烷基的新型聚酰亚胺的合成说明了金刚烷衍生物在增强聚合物的热稳定性和机械强度中的作用。由于其优异的热和机械性能,这些材料适用于高性能应用 (Liaw 和 Liaw,2001)。

胆碱酯酶抑制活性

金刚烷基衍生物因其胆碱酯酶抑制活性而受到探索,这与治疗阿尔茨海默病等神经退行性疾病有关。这些化合物通过调节胆碱酯酶活性展示了作为治疗剂的潜力 (Kwong 等人,2017)。

生物活性杂环的合成

金刚烷基取代氮杂环在抗病毒和抗帕金森药物的合成中具有重要意义。这些化合物因其生物活性而有价值,并作为药物化学中的关键中间体 (Popov 等人,2013)。

属性

IUPAC Name |

2-(1-adamantyl)-5-(morpholine-4-carbonyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-16-15(17(24)22-1-3-25-4-2-22)11-20-18(21-16)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,1-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIAYWLSESWLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(NC2=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)